molecular formula C18H17ClN2O2 B6491535 2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905676-36-0

2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No. B6491535
CAS RN: 905676-36-0
M. Wt: 328.8 g/mol
InChI Key: GHNLGRASRARKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide (CMPOB) is a small molecule drug that has been developed for use in scientific research. CMPOB has been used in a variety of research applications, including biochemical studies, drug discovery, and cell signaling research. CMPOB is a member of the benzamides, a class of compounds that are used for a variety of therapeutic and research purposes. CMPOB is a potent and selective inhibitor of the enzyme tyrosine kinase, and has been used in a variety of studies to investigate the role of tyrosine kinase in cell signaling pathways.

Scientific Research Applications

2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide has been used in a variety of scientific research applications. It has been used to study the role of tyrosine kinase in cell signaling pathways, and to investigate the effects of tyrosine kinase inhibition on cell behavior. This compound has also been used to study the effects of tyrosine kinase inhibitors on drug metabolism, and to investigate the effects of tyrosine kinase inhibitors on cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide has a number of advantages for use in laboratory experiments. It is a potent and selective inhibitor of tyrosine kinase, and is relatively easy to synthesize. In addition, this compound is water-soluble and has a low toxicity profile. However, there are some limitations to the use of this compound in laboratory experiments. This compound is a small molecule, so it is not able to penetrate the cell membrane and reach its target in the cell. As a result, this compound must be delivered to the cell in order to be effective.

Future Directions

There are a number of potential future directions for the use of 2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide in scientific research. This compound could be used to investigate the role of tyrosine kinase in other cell signaling pathways, such as those involved in inflammation, immunity, and metabolism. This compound could also be used to develop new tyrosine kinase inhibitors for use in drug discovery and development. In addition, this compound could be used to investigate the effects of tyrosine kinase inhibition on other diseases, such as diabetes and obesity. Finally, this compound could be used to develop new therapeutic strategies for the treatment of cancer and other diseases.

Synthesis Methods

2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is synthesized from 4-methylphenylboronic acid and 2-chlorobenzoyl chloride. The reaction is catalyzed by palladium acetate and is conducted in an aqueous solution of dimethyl sulfoxide (DMSO). The reaction is completed in two steps. In the first step, the 4-methylphenylboronic acid is converted to 4-methylphenylboronic ester in the presence of DMSO, and in the second step, the 4-methylphenylboronic ester is reacted with 2-chlorobenzoyl chloride to form this compound.

properties

IUPAC Name

2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12-6-8-14(9-7-12)21-11-13(10-17(21)22)20-18(23)15-4-2-3-5-16(15)19/h2-9,13H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNLGRASRARKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.